Ethyl 5-(4-bromophenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(4-bromophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-bromophenyl group attached to a valerate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromophenyl)-5-oxovalerate typically involves the esterification of 5-(4-bromophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-bromophenyl)-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(4-bromophenyl)-5-oxovaleric acid.
Reduction: Ethyl 5-(4-bromophenyl)-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(4-bromophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Ethyl 5-(4-bromophenyl)-5-oxovalerate can be compared with similar compounds such as:
Ethyl 5-(4-chlorophenyl)-5-oxovalerate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-(4-fluorophenyl)-5-oxovalerate: Contains a fluorine atom instead of bromine.
Ethyl 5-(4-iodophenyl)-5-oxovalerate: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZICQDGQRHVBLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645507 |
Source
|
Record name | Ethyl 5-(4-bromophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-67-1 |
Source
|
Record name | Ethyl 5-(4-bromophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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